molecular formula C17H17N3O3 B13056521 (Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide

(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide

Cat. No.: B13056521
M. Wt: 311.33 g/mol
InChI Key: OEQSVPVWPJWCQV-LBYDZZCBSA-N
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Description

(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methoxypyridine moiety, and an iminomethyl group

Preparation Methods

The synthesis of (Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the imine: This involves the reaction of 6-methoxypyridine-3-carbaldehyde with an amine to form the imine intermediate.

    Addition of the hydroxyl group: The imine intermediate is then reacted with a suitable reagent to introduce the hydroxyl group.

    Formation of the enamine: The final step involves the reaction of the hydroxylated imine with an appropriate reagent to form the this compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxypyridine moiety can undergo substitution reactions with various electrophiles.

    Hydroxylation: The compound can undergo hydroxylation to introduce additional hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide

InChI

InChI=1S/C17H17N3O3/c1-12(21)15(17(22)20-13-6-4-3-5-7-13)11-18-14-8-9-16(23-2)19-10-14/h3-11,21H,1-2H3,(H,20,22)/b15-12-,18-11?

InChI Key

OEQSVPVWPJWCQV-LBYDZZCBSA-N

Isomeric SMILES

C/C(=C(\C=NC1=CN=C(C=C1)OC)/C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CN=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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